molecular formula C9H16O3 B2486040 (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid CAS No. 2248213-30-9

(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid

Cat. No.: B2486040
CAS No.: 2248213-30-9
M. Wt: 172.224
InChI Key: YYEMQWNMZCAZCI-PKPIPKONSA-N
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Description

(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is an organic compound characterized by its unique structure, which includes a 4,4-dimethyloxolan ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid typically involves the following steps:

    Formation of the Oxolan Ring: The oxolan ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols and aldehydes under acidic or basic conditions.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and green chemistry principles may also be employed to improve efficiency and sustainability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxolan ring or the propanoic acid moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution.

Major Products:

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Alcohols and other reduced derivatives.

    Substitution Products: Compounds with modified functional groups on the oxolan ring or propanoic acid moiety.

Scientific Research Applications

(2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and physiological processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in metabolic studies or receptor binding in pharmacological research.

Comparison with Similar Compounds

  • (2S)-2-(4,4-Dimethyloxolan-2-yl)butanoic acid
  • (2S)-2-(4,4-Dimethyloxolan-2-yl)pentanoic acid
  • (2S)-2-(4,4-Dimethyloxolan-2-yl)hexanoic acid

Comparison: (2S)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it suitable for particular applications where these properties are advantageous.

Properties

IUPAC Name

(2S)-2-(4,4-dimethyloxolan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEMQWNMZCAZCI-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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